
4-(2-Bromoethyl)piperidine hydrobromide
Vue d'ensemble
Description
“4-(2-Bromoethyl)piperidine hydrobromide” is a chemical compound with the molecular formula C7H15Br2N . It has a molecular weight of 273.01 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 273.01 . The compound should be stored in a refrigerator .
Applications De Recherche Scientifique
Conjugate Addition in Synthesis
The conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates has been utilized in the synthesis of novel compounds. Specifically, this process afforded 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. These compounds were further used to synthesize 2-(methoxycarbonyl)indolizidine and 2-(hydroxymethyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).
Reagent in Piperidine Synthesis
2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, closely related to 4-(2-Bromoethyl)piperidine hydrobromide, has been used as a reagent in synthesizing 4,4 disubstituted piperidines. These piperidines are significant in the development of neuroleptics, local anesthetics, analgesics, and antidiarrhoeal agents (Huybrechts & Hoornaert, 1981).
In Muscarinic Receptor Studies
Research involving analogues of 4-DAMP methobromide, which contain elements similar to this compound, has shown that these compounds have varying affinities for muscarinic receptors. This research is important in understanding receptor interactions in medicinal chemistry (Barlow, Shepherd, Tydeman, & Veale, 1988).
Structural Analysis
Structural and conformation studies of compounds similar to this compound, such as 4-(N-methylpiperidinium)-butyric acid bromide, have been conducted. These studies, using techniques like X-ray analysis, provide insights into the hydrogen bonding and molecular interactions important for drug design (Dega-Szafran, Dulewicz, Szafran, Thaimattam, & Jaskólski, 2007).
Synthesis of Radiolabeled Probes
Halogenated 4-(phenoxymethyl)piperidines, which are structurally related to this compound, have been synthesized as potential δ receptor ligands. These compounds are studied for their in vitro receptor binding assays and in vivo evaluation in adult male rats, indicating their potential use in tomographic studies of σ receptors (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
4-(2-bromoethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDALHSRWRYEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741670 | |
| Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69712-10-3 | |
| Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


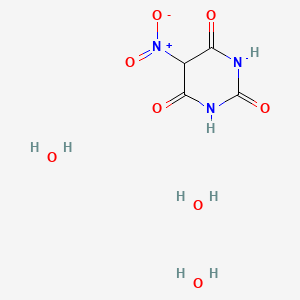
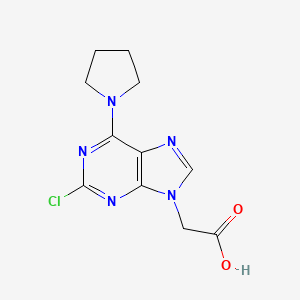
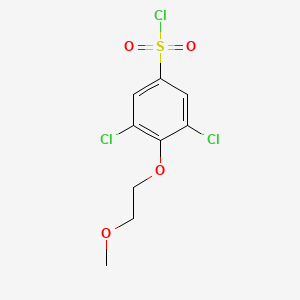




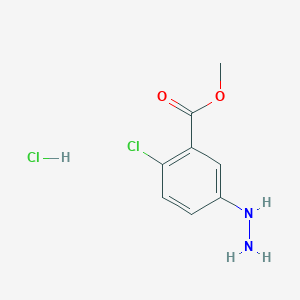
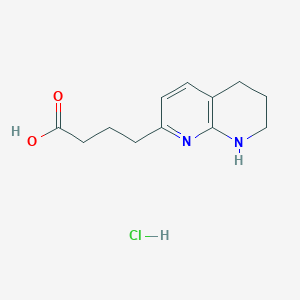

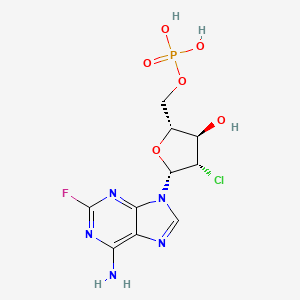
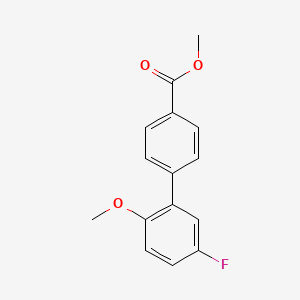
![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)